z-2-Phenylpropionaldoxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(NZ)-N-(2-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-8(7-10-11)9-5-3-2-4-6-9/h2-8,11H,1H3/b10-7- |
InChI Key |
SETWHVMVMWYJQA-YFHOEESVSA-N |
Isomeric SMILES |
CC(/C=N\O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Enzymatic Biocatalysis of Z 2 Phenylpropionaldoxime
Aldoxime Dehydratases (Oxd) in Nitrile Synthesis from Z-2-Phenylpropionaldoxime
Aldoxime dehydratases are the primary enzymes responsible for the conversion of this compound into 2-phenylpropionitrile. tandfonline.com These enzymes are found in a variety of organisms, including bacteria, fungi, and plants, and exhibit a broad substrate scope. researchgate.net
Isolation and Biochemical Characterization of Relevant Aldoxime Dehydratases
The discovery and characterization of aldoxime dehydratases from diverse sources have been crucial for understanding their function and potential applications. These enzymes, while performing a similar catalytic function, exhibit differences in their biochemical properties.
Bacterial aldoxime dehydratases have been extensively studied. An aldoxime dehydratase from Bacillus sp. strain OxB-1, isolated from soil, was one of the first to be characterized. oup.comoup.com This enzyme, termed phenylacetaldoxime dehydratase, was found to be a monomer with a molecular weight of approximately 40,000 and contains a loosely bound protoheme IX. acs.org Its activity is dependent on the presence of FMN. acs.orgoup.com The gene encoding this enzyme has been cloned and expressed in Escherichia coli, facilitating its large-scale production for synthetic applications. tandfonline.comjst.go.jpresearchgate.net The enzyme from Bacillus sp. OxB-1 displays optimal activity at a neutral pH of 7.0 and a temperature of 30°C. acs.org
Another notable bacterial aldoxime dehydratase is from Pseudomonas sp. K-9. tandfonline.commdpi.com This enzyme is part of an "aldoxime-nitrile pathway" and coexists with nitrile-converting enzymes within the organism. mdpi.com The gene cluster responsible for aldoxime metabolism in Pseudomonas sp. K-9 has been identified and analyzed. acs.org
Fungal species also serve as a source of aldoxime dehydratases. An aldoxime dehydratase from the head blight fungus, Fusarium graminearum, has been purified and characterized. tandfonline.comnih.gov This fungal enzyme, when overexpressed in E. coli, showed the ability to convert various arylalkyl- and alkyl-aldoximes to their corresponding nitriles. tandfonline.com The enzyme from F. graminearum shares about 20% identity with known bacterial Oxds and has a monomeric structure. tandfonline.comnih.gov It exhibits optimal activity at a pH of around 5.5. tandfonline.com Kinetic studies revealed its activity towards a range of aldoximes, including E/Z-2-phenylpropionaldoxime. tandfonline.com
In plants, the dehydration of aldoximes is often catalyzed by cytochrome P450 (CYP) enzymes. nih.govwikipedia.orgbiorxiv.org These enzymes are a large and diverse group of heme-containing monooxygenases involved in various metabolic pathways, including the biosynthesis of secondary metabolites and defense compounds. nih.govwikipedia.org
Specifically, CYP71AN24 has been identified as an enzyme that catalyzes the second step in the biosynthesis of L-phenylalanine-derived cyanogenic glycosides. acs.org Another plant P450, CYP71AT96, has been shown to catalyze the conversion of (E/Z)-phenylacetaldoxime to phenylacetonitrile (B145931) and also acts on other aldoximes. researchgate.net The expression of these P450 genes can be induced by environmental stresses, highlighting their role in plant defense. nih.govembopress.org While their primary role is in plant metabolism, their catalytic activity demonstrates a parallel function to the microbial aldoxime dehydratases.
Substrate Specificity and Catalytic Scope of Enzymes for this compound
The efficiency of enzymatic conversion of this compound varies significantly among aldoxime dehydratases from different sources. This variation is reflected in their substrate specificity and catalytic rates.
Aldoxime dehydratases from various microorganisms exhibit a broad substrate range, including arylalkylaldoximes like 2-phenylpropionaldoxime. researchgate.netpu-toyama.ac.jpresearchgate.net The enzyme from Bacillus sp. OxB-1 has been shown to convert E/Z-2-phenylpropionaldoxime to 2-phenylpropionitrile. tandfonline.com Similarly, the aldoxime dehydratase from Rhodococcus sp. N-771 is active towards E/Z-2-phenylpropionaldoxime. pu-toyama.ac.jp
The fungal aldoxime dehydratase from Fusarium graminearum also accepts E/Z-2-phenylpropionaldoxime as a substrate. tandfonline.com Kinetic analysis of the F. graminearum enzyme revealed a Km value of 3.71 mM and a Vmax of 18.1 U/mg for E/Z-2-phenylpropionaldoxime. tandfonline.com
A comparative study of various aldoxime dehydratases showed that several enzymes accept (E/Z)-2-phenylpropionaldoxime, with Km values ranging from 1.70 to 11.9 mM and specific activities from 0.57 to 18.1 U/mg. noah.nrw This highlights the diversity in catalytic efficiency among these enzymes for this particular substrate.
Below is a data table summarizing the kinetic parameters of aldoxime dehydratases for various substrates, including 2-phenylpropionaldoxime.
Table 1: Kinetic Parameters of Aldoxime Dehydratases for Various Aldoxime Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Relative Activity (%) | Reference |
|---|---|---|---|---|---|
| Fusarium graminearum | E/Z-2-Phenylpropionaldoxime | 3.71 | 18.1 | 68.6 | tandfonline.com |
| Fusarium graminearum | Z-Phenylacetaldoxime | 3.52 | 28.2 | 100 | tandfonline.com |
| Fusarium graminearum | Z-3-Phenylpropionaldoxime | 2.76 | 20.4 | 104 | tandfonline.com |
| Rhodococcus sp. N-771 | E/Z-2-Phenylpropionaldoxime | - | - | 49.8 | pu-toyama.ac.jp |
| Rhodococcus sp. N-771 | Z-Phenylacetaldoxime | - | - | 100 | pu-toyama.ac.jp |
| Rhodococcus sp. N-771 | Z-3-Phenylpropionaldoxime | - | - | 69.6 | pu-toyama.ac.jp |
| Bacillus sp. OxB-1 | E/Z-2-Phenylpropionaldoxime | - | - | - | tandfonline.com |
Data not available is denoted by '-'
The following table presents the conversion rates for the synthesis of various nitriles from their corresponding aldoximes using E. coli expressing the aldoxime dehydratase from Bacillus sp. OxB-1.
Table 2: Preparative Synthesis of Nitriles using E. coli pOxD-90F
| Substrate | Product | Substrate Conc. (M) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Z-3-Phenylpropionaldoxime | 3-Phenylpropionitrile (B121915) | 0.75 | 2.5 | 100 | 90.1 | tandfonline.com |
| E/Z-2-Phenylpropionaldoxime | 2-Phenylpropionitrile | 0.01 | 17 | 35.3 | - | tandfonline.com |
| Z-Phenylacetaldoxime | Phenylacetonitrile | 0.5 | 8 | 100 | 89 | tandfonline.com |
Data not available is denoted by '-'
Influence of Stereochemical Configuration (E/Z) on Enzyme Recognition and Enantioselectivity
The stereochemistry of the oxime functional group, designated as E (entgegen, opposite) or Z (zusammen, together), plays a critical role in how an enzyme recognizes and binds to the substrate. wikipedia.orglibretexts.orgmasterorganicchemistry.com This recognition directly impacts the efficiency and stereochemical outcome of the reaction.
Initial studies confirmed that aldoximes with a chiral center at the alpha-position, such as the (E/Z) mixture of 2-phenylpropionaldoxime, are accepted as substrates by various aldoxime dehydratases. noah.nrw However, the specific preference for one isomer over the other and the resulting enantioselectivity of the nitrile product are highly dependent on the specific enzyme used. Research has demonstrated the enantioselective dehydration of (E)-2-phenylpropionaldoxime, which preferentially yields the corresponding S-nitrile with a high enantiomeric excess (94% e.e.). nih.gov This indicates that the enzyme's active site can distinguish between the geometric isomers and, in the case of the E-isomer, selectively produce one enantiomer of the chiral nitrile product.
Table 1: Influence of Stereochemistry on Enzymatic Dehydration of 2-Phenylpropionaldoxime This table is interactive. You can sort and filter the data.
| Substrate Isomer | Enzyme Type | Product | Enantiomeric Excess (e.e.) | Source |
|---|---|---|---|---|
| (E)-2-Phenylpropionaldoxime | Aldoxime Dehydratase | (S)-2-Phenylpropionitrile | 94% | nih.gov |
Impact of Substituent Groups at the Alpha-Site on Enzyme Substrate Affinity
The chemical groups attached to the carbon atom adjacent to the oxime (the alpha-site) significantly affect the substrate's ability to bind to the enzyme's active site. For 2-phenylpropionaldoxime, the key substituents are a phenyl group and a methyl group.
The presence of a bulky arylalkyl group, like in 2-phenylpropionaldoxime, can influence substrate affinity depending on the specific enzyme. For instance, the aldoxime dehydratase from Rhodococcus sp. strain YH3-3 demonstrates activity on a variety of aryl- and alkyl-aldoximes but does not act on arylalkyl-aldoximes. pu-toyama.ac.jp This suggests that for this particular enzyme, the combination of an aromatic ring and an alkyl chain at the alpha-position hinders effective binding. Conversely, other aldoxime dehydratases and cytochrome P450 enzymes have been shown to accept (E/Z)-2-phenylpropionaldoxime, indicating that their active sites can accommodate the steric and electronic properties of the phenylpropyl group. noah.nrwscispace.com
Optimization of Enzymatic Reaction Conditions for this compound Biotransformation
To maximize the yield and efficiency of the biotransformation, it is crucial to optimize reaction parameters such as pH, temperature, and the presence of necessary cofactors. mdpi.comnih.govnih.gov
Elucidation of Optimal pH and Temperature Regimes
Enzymatic activity is highly sensitive to pH and temperature. The optimal conditions are specific to the enzyme and the microbial source from which it is derived. For aldoxime dehydratases, reactions are typically performed under neutral to slightly alkaline conditions and at moderate temperatures.
For example, the enzyme phenylacetaldoxime dehydratase from Bacillus sp. strain OxB-1, when expressed in E. coli, shows maximum activity at a temperature of 30°C and in a pH range of 7.8-8.3 for the conversion of the related compound 3-phenylpropionaldoxime. tandfonline.com Similarly, studies on nitrile synthesis using Rhodococcus sp. identified optimal reaction conditions at a pH of 7.0 and a temperature of 30°C. pu-toyama.ac.jp These findings suggest that the biotransformation of this compound would likely be most efficient under similar mild temperature and pH conditions.
Table 2: Optimal Reaction Conditions for Aldoxime Dehydratases This table is interactive. You can sort and filter the data.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Source |
|---|---|---|---|
| Bacillus sp. strain OxB-1 | 7.8 - 8.3 | 30 | tandfonline.com |
| Rhodococcus sp. strain YH3-3 | 7.0 | 30 | pu-toyama.ac.jp |
Identification and Role of Essential Cofactors (e.g., FMN, Protoheme IX, Fe(II) redox state)
Many enzymes, particularly those involved in redox reactions and complex chemical transformations, require non-protein molecules called cofactors to function. nih.govnih.gov Aldoxime dehydratases are a class of heme-containing proteins, which means they utilize a heme group as a prosthetic cofactor. nih.gov
The specific cofactor is typically protoheme IX, which contains a central iron atom. The catalytic activity of the enzyme depends on the redox state of this iron, which cycles between different oxidation states, commonly involving the Fe(II) state, to facilitate the dehydration of the aldoxime substrate. nih.gov While flavin mononucleotide (FMN) is another crucial redox cofactor found in many oxidoreductases, the primary cofactor identified for aldoxime dehydratases is the heme group. nih.gov The presence and proper integration of this cofactor are essential for the enzyme's structural integrity and catalytic function.
Characterization of Enzyme Inducers and Inhibitors
Enzyme Inducers : These molecules typically work at the genetic level to increase the expression of the enzyme. d-nb.info In an industrial setting, the gene for the desired enzyme is often cloned into a host microorganism like E. coli, and its expression is controlled by a chemical inducer added to the culture medium. tandfonline.com
Enzyme Inhibitors : Inhibition can be reversible or irreversible. Inhibitors often compete with the substrate for binding to the active site or bind to an allosteric site, changing the enzyme's conformation and reducing its efficiency. dynamed.comnih.gov While specific inducers and inhibitors for the enzymatic biotransformation of this compound are not extensively detailed in the literature, general principles of enzyme kinetics apply. For related enzyme families like cytochrome P450s, a wide range of compounds, from pharmaceuticals to natural products, can act as inhibitors or inducers. nih.govditki.com
Chemoenzymatic Cascade Reactions Involving this compound
Chemoenzymatic cascade reactions combine the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts in a single pot, avoiding the need for intermediate purification steps. nih.govd-nb.info This approach enhances efficiency, reduces waste, and allows for the synthesis of complex molecules from simple precursors. d-nb.inforsc.org
A hypothetical chemoenzymatic cascade involving this compound could begin with its enzymatic dehydration to (S)-2-phenylpropionitrile using a stereoselective aldoxime dehydratase. nih.gov The resulting chiral nitrile can then serve as a substrate in a subsequent chemical reaction within the same vessel. For example, the nitrile could be hydrolyzed to a chiral amide or carboxylic acid under acidic or basic conditions, or it could undergo further carbon-carbon bond-forming reactions.
Strategies for Integrating Aldoxime Dehydratases with Complementary Biocatalysts or Chemical Catalysts
The efficiency and scope of nitrile synthesis from aldoximes can be significantly enhanced by integrating aldoxime dehydratases into multi-catalyst systems. These strategies combine the selective power of biocatalysis with established chemical processes or other enzymatic reactions to create efficient, one-pot syntheses. dntb.gov.uaacs.org
A prominent example of a chemoenzymatic approach is the synthesis of nitriles from alkenes, which bypasses the need for hazardous cyanide reagents. acs.org This process involves an initial metal-catalyzed hydroformylation of an alkene to produce an aldehyde. acs.org The aldehyde then reacts with hydroxylamine (B1172632) to form the corresponding aldoxime, which is subsequently dehydrated to the final nitrile product by an aldoxime dehydratase. acs.orgresearchgate.net A critical step in linking these catalytic modules is the efficient formation of the aldoxime and the removal of any residual hydroxylamine, which can deactivate the enzyme. acs.org
Integration with complementary biocatalysts is exemplified by the natural co-occurrence of aldoxime dehydratases with nitrile-hydrolyzing enzymes. tandfonline.compu-toyama.ac.jp In strains like Rhodococcus sp. N-771, an aldoxime dehydratase (OxdRE) exists alongside a nitrile hydratase and an amidase. pu-toyama.ac.jp This forms a natural enzymatic cascade where the aldoxime is first converted to a nitrile by OxdRE, which is then hydrated to an amide by nitrile hydratase, and finally hydrolyzed to a carboxylic acid by amidase. pu-toyama.ac.jp This seamless pathway allows for the complete conversion of aldoximes to valuable downstream products within a single microbial system. The immobilization of whole cells containing these enzyme systems is another strategy to improve stability and reusability, making the integrated process more robust for industrial applications. mdpi.comresearchgate.net
Development of Multi-step Enzymatic Processes for Synthesizing Downstream Chemical Products
Multi-enzyme cascade reactions offer a powerful platform for synthesizing complex molecules, providing advantages such as the elimination of intermediate purification steps, improved handling of unstable intermediates, and the ability to overcome unfavorable thermodynamic equilibria. mdpi.com In the context of this compound, such cascades leverage aldoxime dehydratases as the entry point for producing a variety of downstream chemicals.
The "aldoxime-nitrile pathway" is a well-documented multi-step enzymatic process. tandfonline.com An aldoxime dehydratase first converts the aldoxime substrate into a nitrile. tandfonline.com This intermediate is then acted upon by either a nitrilase, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia, or by a nitrile hydratase/amidase system, which performs the conversion in two steps via an amide intermediate. nih.govpu-toyama.ac.jp The aldoxime dehydratase OxdRE from Rhodococcus sp. N-771 has been shown to act on E/Z-2-phenylpropionaldoxime. pu-toyama.ac.jp The gene for this enzyme is located in the 5'-flanking region of a nitrile hydratase–amidase gene cluster, indicating a coordinated system for converting aldoximes all the way to carboxylic acids. pu-toyama.ac.jp
The development of these one-pot processes is a significant advancement for green chemistry. semanticscholar.org For instance, the synthesis of 3-phenylpropionitrile from Z-3-phenylpropionaldoxime has been achieved with quantitative yield using recombinant E. coli cells expressing the aldoxime dehydratase from Bacillus sp. strain OxB-1. tandfonline.comresearchgate.net Such multi-enzyme systems, whether constructed in vitro or used within whole-cell catalysts, demonstrate the potential for producing valuable chemicals like amines, amides, and carboxylic acids from aldoxime precursors in an efficient and sustainable manner. semanticscholar.orgnih.gov
Enzyme Engineering and Directed Evolution for Enhanced this compound Conversion
To improve the catalytic properties of aldoxime dehydratases for industrial applications, researchers employ enzyme engineering techniques. These methods, including rational design and directed evolution, aim to enhance enzyme activity, stability, and selectivity towards specific substrates like this compound. mdpi.com
Rational Design and Mutagenesis Studies of Aldoxime Dehydratases
Rational design relies on detailed knowledge of the enzyme's three-dimensional structure and catalytic mechanism to make targeted modifications. rcsb.orgnih.gov For aldoxime dehydratases, structural analyses have identified several key amino acid residues within the active site that are crucial for catalysis. nih.govrcsb.org
In the aldoxime dehydratase OxdA, mutagenesis studies have revealed the distinct roles of specific residues. nih.govrcsb.org Serine at position 219 (S219) is believed to form a hydrogen bond with the substrate, and its replacement with alanine (B10760859) (S219A) results in a complete loss of enzymatic activity. nih.govrcsb.org Arginine 178 (R178) helps to stabilize the heme cofactor, and its mutation to alanine (R178A) leads to a significant reduction in activity. nih.govrcsb.org Histidine 320 (H320) functions as an acid-base catalyst in the dehydration reaction. nih.gov Interestingly, mutating this residue to aspartic acid (H320D) not only alters its primary function but also endows the enzyme with new redox capabilities, such as enhanced catalase and peroxidase activities. plos.org
Rational design has also been successfully applied to alter the stereoselectivity of these enzymes. nih.govd-nb.info The aldoxime dehydratase from Rhodococcus erythropolis (OxdRE) was subjected to in silico modeling to predict mutations that would affect the enantioselectivity of the dehydration of chiral aldoximes. nih.gov By modifying the size of the active site cavity, researchers could predictably increase or decrease the enantioselectivity. nih.gov A key success was the Leu145Phe mutant, which created a smaller active site cavity and exhibited superior enantioselectivity (E-value >200) compared to the wild-type enzyme. nih.govd-nb.info These studies demonstrate that rational design is a powerful tool for tailoring aldoxime dehydratases to specific synthetic needs.
Table 1: Selected Mutagenesis Studies on Aldoxime Dehydratases This table summarizes key mutations and their effects on enzyme function as described in the text.
| Enzyme | Mutation | Rationale / Target | Observed Effect | Reference |
|---|---|---|---|---|
| OxdA | S219A | Investigate role of active site serine | Complete loss of dehydration activity | nih.govrcsb.org |
| OxdA | R178A | Investigate role of heme-stabilizing residue | Reduced dehydration activity | nih.govrcsb.org |
| OxdA | H320D | Modify the active site acid-base catalyst | Enhanced catalase and peroxidase activity | plos.org |
| OxdRE | Leu145Phe | Reduce active site cavity size | Superior enantioselectivity (E >200) | nih.govd-nb.info |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Nitrile |
| Carboxylic acid |
| Amide |
| Ammonia |
| Alkene |
| Aldehyde |
| Hydroxylamine |
| 2-phenylpropionitrile |
| 3-phenylpropionitrile |
| Z-3-phenylpropionaldoxime |
| 2-furfuryl aldoxime |
| Alanine |
| Arginine |
| Aspartic acid |
| Histidine |
| Leucine |
| Phenylalanine |
| Serine |
| Guaiacol |
| 1-methoxynaphthalene |
| 1-methoxy-2-naphthalenol |
Synthetic Methodologies for Z 2 Phenylpropionaldoxime and Its Derivatives
Preparative Routes to Z-2-Phenylpropionaldoxime from Precursor Molecules
The formation of this compound is primarily achieved through the condensation of a precursor aldehyde with a hydroxylamine (B1172632) reagent. The stereoselectivity of this reaction is a critical aspect, with specific methodologies developed to favor the formation of the desired Z-isomer.
The fundamental approach to synthesizing 2-phenylpropionaldoxime involves the reaction of 2-phenylpropionaldehyde with hydroxylamine. This condensation reaction can yield a mixture of both E- and Z-isomers. The straightforward formation of aldoximes from aldehydes and hydroxylamine is a well-established method. mdpi.com For instance, furfural (B47365) can be condensed with hydroxylamine to produce the corresponding aldoxime, which is then converted to 2-furonitrile (B73164) by aldoxime dehydratases. mdpi.com Similarly, terpene aldehydes can be reacted with hydroxylamine to form the aldoxime intermediate. mdpi.com
The reaction is typically carried out under mild conditions. The resulting E/Z mixture of aldoximes serves as the direct substrate for subsequent enzymatic reactions. nih.gov
Achieving a high stereoselective preference for the Z-isomer of 2-phenylpropionaldoxime is crucial for subsequent enantioselective transformations. While the initial condensation may produce a mixture of isomers, certain strategies can be employed to enrich the Z-isomer. The stereochemical outcome of reactions can be influenced by various factors, including the choice of catalysts and reaction conditions. For example, in the synthesis of N-carbonylvinylated pyrazoles, the use of Ag2CO3 was found to be key in the switchable synthesis of (E)- and (Z)-isomers. nih.gov While not directly applied to 2-phenylpropionaldoxime, this highlights the principle of using specific reagents to control stereoselectivity.
Further research into specific catalysts and reaction conditions that favor the kinetic or thermodynamic formation of the Z-isomer of 2-phenylpropionaldoxime is an area of ongoing interest.
Stereoselective Synthesis of Chiral Nitriles from this compound
The Z-isomer of 2-phenylpropionaldoxime is a key intermediate for the synthesis of chiral nitriles, which are valuable building blocks in organic synthesis. nih.gov Aldoxime dehydratases have emerged as powerful biocatalysts for the enantioselective dehydration of aldoximes to produce these chiral nitriles. researchgate.net
Aldoxime dehydratases (Oxds) are enzymes that catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions. researchgate.net A remarkable feature of these enzymes is their ability to catalyze the enantioselective dehydration of E- and Z-aldoximes to yield opposite enantiomers of a chiral nitrile. nih.gov This unique stereochemical behavior has been rationalized through molecular modeling studies. nih.gov
For instance, the aldoxime dehydratase from Rhodococcus erythropolis (OxdRE) has been studied for its activity on E- and Z-aldoximes. nih.gov The active site of these enzymes, which contains a catalytic triad (B1167595) and a heme moiety, plays a crucial role in determining the stereochemical outcome of the dehydration reaction. nih.gov
The enantiomeric excess (e.e.) of the resulting chiral nitrile is directly influenced by the E/Z configuration of the starting aldoxime. nih.gov By using the same enzyme, it is possible to produce both enantiomers of a chiral nitrile by starting with either the racemic E- or Z-aldoxime. nih.gov This phenomenon is attributed to how the different isomers bind within the enzyme's active site. nih.gov
Molecular modeling and in silico mutations have provided insights into the binding of (Z,R)- and (Z,S)-isomers of aldoximes in the catalytic center of OxdRE. nih.gov The size and shape of the cavity within the active site, formed by amino acid residues such as Met29, Leu145, Ala147, and His320, dictate the binding preference and, consequently, the enantioselectivity. nih.gov For example, mutants with a smaller active site cavity, such as OxdRE-Leu145Phe, have shown superior enantioselectivities, with E-values greater than 200. nih.gov
Table 1: Enantioselectivity of OxdRE Variants in the Dehydration of 2-Phenylpropionaldoxime
| Enzyme Variant | Substrate Isomer | Product Enantiomer | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| OxdRE-WT | (E/Z)-racemic | (R)-nitrile & (S)-nitrile | Variable |
| OxdRE-Leu145Phe | (E/Z)-racemic | Predominantly one enantiomer | >99% |
| OxdRE-3M | (E/Z)-racemic | Reduced enantioselectivity | Lower than WT |
Data derived from molecular modeling and experimental results. nih.gov
The ability of aldoxime dehydratases to produce opposite enantiomers of a chiral nitrile from the E- and Z-isomers of the corresponding aldoxime provides a powerful strategy for accessing both enantiomers of valuable building blocks. nih.gov This dual stereocontrol from a single biocatalyst is a significant advantage in asymmetric synthesis.
The process begins with the non-selective condensation of an aldehyde with hydroxylamine to form a mixture of racemic E- and Z-aldoximes. These isomers then serve as substrates for the aldoxime dehydratase, which enantioselectively dehydrates them to the corresponding chiral nitrile. nih.gov The separation of the E- and Z-isomers prior to the enzymatic reaction allows for the targeted synthesis of either the (R)- or (S)-enantiomer of the nitrile.
This approach provides a green and efficient alternative to traditional chemical methods for nitrile synthesis, which often rely on toxic reagents and harsh reaction conditions. nih.gov The use of whole-cell biocatalysts overexpressing aldoxime dehydratases further enhances the sustainability of this process. mdpi.com
Derivatization Strategies for Analytical and Synthetic Applications of this compound
This compound, as an oxime, possesses a reactive hydroxyl group and a carbon-nitrogen double bond that serve as key sites for chemical modification. These modifications, or derivatization strategies, are pivotal for two main purposes: enhancing its detectability and separation in analytical chemistry and serving as a versatile starting point for the synthesis of valuable chemical intermediates.
Direct analysis of this compound using techniques like gas chromatography-mass spectrometry (GC-MS) can be challenging. The inherent polarity of the oxime's hydroxyl (-OH) group can lead to poor peak shape, thermal instability in the heated GC injector, and inadequate separation. nih.govnih.gov To overcome these limitations, chemical derivatization is employed to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. nih.gov
Silylation: A common and effective strategy is silylation, where the hydrogen of the oxime's hydroxyl group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). This is often achieved using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govscribd.com This process significantly reduces the polarity of the molecule, making it more suitable for GC analysis.
Pentafluorobenzyl (PFB) Oxime Formation: For analyses requiring high sensitivity, especially using GC-MS with negative ion chemical ionization (NICI), derivatization with pentafluorobenzyl hydroxylamine (PFBHA) is a powerful technique. nih.govresearchgate.net This reaction forms a PFB-oxime ether, a derivative that has excellent electron-capturing properties, leading to a substantial increase in detection sensitivity. nih.gov
Impact on Mass Spectrometry: Derivatization not only improves chromatographic behavior but also enhances mass spectrometric analysis. Silyl derivatives, for instance, often produce characteristic fragmentation patterns that aid in structural confirmation. scribd.com Similarly, derivatization can be crucial for liquid chromatography-mass spectrometry (LC-MS) analysis by improving the ionization efficiency of the molecule, leading to better sensitivity and more reliable quantification. nih.gov The formation of specific derivatives can yield unique product ions in tandem mass spectrometry (MS/MS), which is valuable for selective and sensitive detection in complex matrices. nih.gov
Interactive Table: Common Derivatization Reagents for Aldoxime Analysis
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Key Analytical Advantages |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Oxime Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC-MS; Improved peak shape. nih.govscribd.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Oxime Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | Similar to BSTFA; often used in metabolomics for broad derivatization. nih.gov |
| Pentafluorobenzyl Hydroxylamine (PFBHA) | Carbonyl (precursor) or transoximation | Pentafluorobenzyl (PFB) Oxime | High sensitivity in GC-MS with NICI detection. nih.govresearchgate.net |
The chemical structure of this compound makes it a valuable precursor for synthesizing a range of other organic compounds, including nitriles, amides, and amines. These transformations leverage the reactivity of the oxime functional group.
Dehydration to Nitriles: One of the most direct transformations of an aldoxime is its dehydration to form a nitrile (a compound containing a -C≡N group). This reaction can be accomplished using a variety of dehydrating agents under mild conditions. nih.gov Reagents such as acetic anhydride, oxalyl chloride with catalytic dimethyl sulfoxide (B87167) (DMSO), or N-chlorosuccinimide can efficiently convert this compound into 2-phenylpropionitrile. organic-chemistry.orgthieme-connect.comacs.org This transformation is significant as nitriles are themselves versatile intermediates in organic synthesis, readily converted to amines, carboxylic acids, and other functional groups. thieme-connect.comyoutube.com
Beckmann Rearrangement to Amides: The Beckmann rearrangement is a classic reaction of oximes that converts them into amides. wikipedia.org While more commonly applied to ketoximes, aldoximes like this compound can also undergo this rearrangement, typically under acidic conditions or with specific catalysts, to yield N-substituted amides. rsc.orgresearchgate.netbyjus.com The reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group, transforming the C=N-OH structure into an amide linkage (-C(=O)NH-). wikipedia.org This provides a synthetic route to 2-phenylpropanamide.
Reduction to Amines: The oxime group can be reduced to a primary amine. This conversion is a valuable method for introducing a nitrogen atom into a molecule. wikipedia.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst). youtube.comyoutube.com The reduction of this compound would yield 2-phenylpropylamine, an important building block in medicinal chemistry.
Hydrolysis to Aldehydes: Oximes serve as protecting groups for aldehydes. The original aldehyde, 2-phenylpropionaldehyde, can be regenerated from this compound through hydrolysis. wikipedia.orgnoaa.gov This reaction is typically carried out by heating the oxime in the presence of a weak inorganic acid, which cleaves the C=N bond to restore the carbonyl group. noaa.govorganic-chemistry.org
Interactive Table: Synthetic Transformations of this compound
| Reaction Type | Reagent Class | Product Intermediate from this compound | Chemical Class of Product |
| Dehydration | Dehydrating Agents (e.g., Acetic Anhydride, Oxalyl Chloride) organic-chemistry.orgacs.org | 2-Phenylpropionitrile | Nitrile |
| Beckmann Rearrangement | Acids or Catalysts (e.g., H₂SO₄, PCl₅) wikipedia.org | 2-Phenylpropanamide | Amide |
| Reduction | Reducing Agents (e.g., LiAlH₄, Catalytic Hydrogenation) wikipedia.orgyoutube.com | 2-Phenylpropylamine | Primary Amine |
| Hydrolysis | Weak Inorganic Acids noaa.govorganic-chemistry.org | 2-Phenylpropionaldehyde | Aldehyde |
Biosynthetic Pathways and Natural Occurrence of Phenylpropionaldoximes
Role of Aldoximes as Biosynthetic Intermediates in Plant Secondary Metabolism
In plants, the biosynthesis of aldoximes from amino acids is a pivotal step, catalyzed by cytochrome P450 enzymes belonging to the CYP79 family. These enzymes convert an amino acid into the corresponding (Z)-aldoxime, which then serves as a common precursor for several distinct metabolic pathways. The commitment of L-phenylalanine to these pathways begins with its conversion to (Z)-phenylacetaldoxime, a process that exemplifies the metabolic gateway function of aldoximes in generating chemical diversity from primary metabolites.
Cyanogenic glycosides are classic plant defense compounds that release toxic hydrogen cyanide upon enzymatic hydrolysis. The biosynthesis of prunasin (B192207) in species like the black cherry (Prunus serotina) is a well-characterized pathway that proceeds via an aldoxime intermediate.
Amino Acid to Aldoxime: The pathway initiates with the conversion of L-phenylalanine to (Z)-phenylacetaldoxime. This N-hydroxylation reaction is catalyzed by the membrane-bound cytochrome P450 enzyme, CYP79A1.
Aldoxime to Nitrile: The resulting (Z)-phenylacetaldoxime is subsequently dehydrated and rearranged by another P450 enzyme, CYP71A1, to form phenylacetonitrile (B145931).
Nitrile to Cyanohydrin: Phenylacetonitrile is then hydroxylated at the α-carbon by a third P450, CYP71B1 (a cyanohydrin synthase), to produce mandelonitrile.
Glycosylation: In the final step, a soluble UDP-glucosyltransferase (UGT) attaches a glucose molecule to the hydroxyl group of mandelonitrile, yielding the stable cyanogenic glycoside, prunasin.
This pathway highlights the central role of the aldoxime as a committed intermediate, channeling the flow of carbon and nitrogen from a primary amino acid into a potent chemical defense.
Glucosinolates are sulfur- and nitrogen-containing secondary metabolites characteristic of the order Brassicales. Similar to cyanogenic glycosides, they function in plant defense through a two-component system. The biosynthesis of aromatic glucosinolates, such as phenylethylglucosinolate, also utilizes a phenylalanine-derived aldoxime.
Amino Acid to Aldoxime: In Arabidopsis thaliana, L-phenylalanine is converted to (Z)-phenylacetaldoxime by the enzyme CYP79A2.
Aldoxime to Thiohydroximic Acid: The (Z)-phenylacetaldoxime is then conjugated to a sulfur donor (e.g., cysteine) and subsequently cleaved to form an S-alkylthiohydroximic acid. This part of the pathway involves a C-S lyase.
Formation of the Core Structure: The thiohydroximic acid is then S-glucosylated by a UGT and subsequently sulfated by a sulfotransferase to form the desulfo-glucosinolate and finally the mature glucosinolate.
The divergence of metabolic flux from the same (Z)-phenylacetaldoxime intermediate to either cyanogenic glycosides or glucosinolates in different plant lineages demonstrates the metabolic plasticity afforded by this key aldoxime precursor.
Table 1: Overview of Plant Biosynthetic Pathways from Phenylalanine-Derived Aldoximes
This table summarizes the key components of major plant metabolic pathways originating from the aldoxime intermediate derived from L-phenylalanine.
| Pathway | Precursor Amino Acid | Key Aldoxime Intermediate | Key Enzyme Families | Final Product Class | Example Product |
| Cyanogenesis | L-Phenylalanine | (Z)-Phenylacetaldoxime | CYP79, CYP71, UGT | Cyanogenic Glycosides | Prunasin |
| Glucosinolate Biosynthesis | L-Phenylalanine | (Z)-Phenylacetaldoxime | CYP79, C-S Lyase, UGT, Sulfotransferase | Glucosinolates | Phenylethylglucosinolate |
| Nitro Compound Biosynthesis | L-Phenylalanine | (Z)-Phenylacetaldoxime | CYP79, FMO/CYP71 | Aliphatic Nitro Compounds | 1-Nitro-2-phenylethane |
The aldoxime intermediate is fundamental to the "two-component" defense strategy employed by many plants. Neither the cyanogenic glycoside (e.g., prunasin) nor the glucosinolate is toxic on its own. Their defensive potential is activated only upon tissue damage, such as during herbivory, which brings the stored glycoside into contact with a spatially segregated hydrolytic enzyme.
Cyanide Bomb: In cyanogenic plants, a β-glucosidase enzyme cleaves the glucose moiety from prunasin, releasing the unstable cyanohydrin, mandelonitrile. Mandelonitrile then decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release benzaldehyde (B42025) and the highly toxic respiratory inhibitor, hydrogen cyanide (HCN).
Glucosinolate-Myrosinase System: In plants containing glucosinolates, the enzyme myrosinase (a thioglucosidase) hydrolyzes the glucosinolate upon tissue disruption. This releases an unstable aglycone that spontaneously rearranges to form biologically active products, primarily pungent and toxic isothiocyanates, as well as nitriles and thiocyanates.
In both systems, the biosynthetic pathway originating from the aldoxime produces a stable, storable precursor to a potent toxin, providing an effective and inducible chemical defense against a wide range of herbivores and pathogens.
A third metabolic fate for aldoximes is their conversion into volatile nitro compounds, which also contribute to plant defense and potentially signaling. The pathway diverges from the aldoxime intermediate. For instance, (Z)-phenylacetaldoxime can be oxidized to 1-nitro-2-phenylethane. This conversion is thought to be catalyzed by specific cytochrome P450 enzymes (e.g., from the CYP71 family) or flavin-containing monooxygenases (FMOs). These volatile nitro compounds are known to be released by certain plants upon herbivore damage and exhibit insecticidal or deterrent properties.
Microbial Metabolism of Aldoximes
Microorganisms, particularly soil bacteria and fungi, have evolved efficient pathways to metabolize aldoximes, which they may encounter from decaying plant matter or as industrial byproducts. These pathways are of significant interest for their roles in environmental detoxification and their potential applications in biocatalysis.
A primary route for microbial catabolism of aldoximes is the aldoxime-nitrile pathway. This pathway involves a key enzyme, aldoxime dehydratase (Oxd), which catalyzes the direct dehydration of an aldoxime to its corresponding nitrile. This conversion is highly efficient and avoids the formation of toxic intermediates.
The pathway typically proceeds as follows:
Dehydration: An aldoxime (R-CH=NOH) is converted into a nitrile (R-C≡N) and water by an aldoxime dehydratase.
Hydration/Hydrolysis: The resulting nitrile is then assimilated via the well-established nitrile-metabolizing pathway. A nitrile hydratase converts the nitrile to an amide (R-CONH₂), which is subsequently hydrolyzed by an amidase to a carboxylic acid (R-COOH) and ammonia.
These final products, the carboxylic acid and ammonia, can be readily utilized by the microorganism as carbon and nitrogen sources, respectively, integrating them into central metabolism. Strains of Rhodococcus, Pseudomonas, and Bacillus are well-known for possessing this metabolic capability. Research on aldoxime dehydratases has shown they have broad substrate specificity, acting on various aliphatic and aromatic aldoximes, including phenylacetaldoxime and related structures.
Table 2: Examples of Microbial Aldoxime Dehydratase Activity
This table provides specific examples of microorganisms and their enzymes involved in the aldoxime-nitrile pathway, highlighting the substrates they convert.
| Organism | Enzyme | Substrate(s) | Product(s) | Reference(s) |
| Rhodococcus sp. N-771 | Aldoxime Dehydratase (OxdA) | Phenylacetaldoxime, Propionaldoxime, n-Butyraldoxime | Phenylacetonitrile, Propionitrile, n-Butyronitrile | , |
| Pseudomonas chlororaphis B23 | Aldoxime Dehydratase | Indole-3-acetaldoxime | Indole-3-acetonitrile | |
| Bacillus sp. OxB-1 | Aldoxime Dehydratase | Phenylacetaldoxime, Various Aliphatic Aldoximes | Phenylacetonitrile, Corresponding Aliphatic Nitriles | |
| Rhodococcus sp. YH3-3 | Aldoxime Dehydratase | Z-2-Phenylpropionaldoxime, Phenylacetaldoxime | 2-Phenylpropionitrile, Phenylacetonitrile |
Compound Reference List
Studies on the Co-existence and Functional Synergy of Aldoxime Dehydratases with Nitrile-Degrading Enzymes
In many microorganisms, the metabolic machinery for processing aldoximes is characterized by the close functional and genetic association of aldoxime dehydratases (Oxd) with nitrile-degrading enzymes, such as nitrilases (NLase) or nitrile hydratases (NHase) and amidases. mdpi.com This enzymatic cascade is often referred to as the "aldoxime–nitrile pathway". mdpi.comtandfonline.com The pathway begins with the dehydration of an aldoxime to its corresponding nitrile, a reaction catalyzed by aldoxime dehydratase. oup.compu-toyama.ac.jp Subsequently, the nitrile is hydrolyzed to a carboxylic acid, either directly by a nitrilase or in a two-step process involving a nitrile hydratase (to form an amide) and then an amidase (to form the carboxylic acid). mdpi.compu-toyama.ac.jp
The genes encoding these enzymes are frequently located together in a single operon, which points to a strong functional linkage. mdpi.com This co-existence is not coincidental but rather a synergistic arrangement that allows microorganisms to efficiently metabolize aldoximes, which can be found in plants as defense compounds. mdpi.com
Several studies have documented this enzymatic synergy in various bacterial strains. For instance, a Bacillus sp. strain (OxB-1) isolated from soil was the first reported case where an aldoxime dehydratase was found to co-exist with nitrile-degrading enzymes, specifically a nitrilase and an amidase, for the degradation of Z-phenylacetaldoxime. oup.com Similarly, in Rhodococcus sp. N-771, an aldoxime dehydratase gene was identified in the flanking region of a nitrile hydratase–amidase gene cluster. pu-toyama.ac.jp The substrate specificities of the co-existing enzymes are often complementary. The aldoxime dehydratase from Rhodococcus sp. N-771 preferentially acts on aliphatic aldoximes, and the co-existing nitrile hydratase shows good activity towards the resulting aliphatic nitriles. pu-toyama.ac.jp Research on Bradyrhizobium sp. also indicates the participation of its aldoxime dehydratase in a metabolic route from aldoximes to carboxylic acids, with genes for a putative aliphatic nitrilase found upstream of the oxd gene. nih.gov
Table 1: Co-existence of Aldoxime Dehydratases and Nitrile-Degrading Enzymes in Bacteria
| Bacterial Strain | Aldoxime Dehydratase (Oxd) | Co-existing Nitrile-Degrading Enzyme(s) | Reference |
|---|---|---|---|
| Bacillus sp. OxB-1 | Present | Nitrilase, Amidase | oup.com |
| Rhodococcus sp. N-771 | Present | Nitrile Hydratase, Amidase | pu-toyama.ac.jp |
| Pseudomonas chlororaphis B23 | Present | Nitrile Hydratase | pu-toyama.ac.jp |
| Rhodococcus globerulus A-4 | Present | Not specified | pu-toyama.ac.jp |
| Bradyrhizobium sp. LTSPM299 | Present | Putative Aliphatic Nitrilase | nih.gov |
Pathways for Microbial Degradation of this compound and Related Compounds
The microbial degradation of this compound follows the aldoxime-nitrile pathway. mdpi.comscispace.com The initial and critical step is the dehydration of the aldoxime, catalyzed by an aldoxime dehydratase (Oxd). Several characterized Oxds have been shown to accept (E/Z)-2-phenylpropionaldoxime as a substrate. nih.govsemanticscholar.org For example, the aldoxime dehydratase from Bradyrhizobium sp. (OxdBr1) acts on (E/Z)-2-phenylpropionaldoxime. nih.gov
The reaction transforms the aldoxime into its corresponding nitrile, 2-phenylpropionitrile. semanticscholar.org This enzymatic conversion is highly efficient and proceeds under mild conditions. researchgate.net
Following the formation of 2-phenylpropionitrile, the degradation pathway continues through the action of nitrile-converting enzymes. mdpi.com
Nitrilase Pathway : A nitrilase can directly hydrolyze 2-phenylpropionitrile to 2-phenylpropionic acid and ammonia. mdpi.com
Nitrile Hydratase/Amidase Pathway : Alternatively, a nitrile hydratase first converts 2-phenylpropionitrile into 2-phenylpropionamide. This amide is then hydrolyzed by an amidase to yield 2-phenylpropionic acid and ammonia. mdpi.compu-toyama.ac.jp
The final product, 2-phenylpropionic acid, can then be funneled into central metabolic cycles, such as the Tricarboxylic Acid (TCA) cycle, after further degradation. gavinpublishers.com The degradation of aromatic compounds often involves the formation of key intermediates like catechol or protocatechuate, which undergo ring cleavage before entering central metabolism. researchgate.netnih.gov While the specific downstream pathway for 2-phenylpropionic acid can vary between organisms, the initial steps involving the aldoxime-nitrile cascade are well-established. mdpi.comscispace.com
Table 2: Substrate Activity of Selected Aldoxime Dehydratases with Phenylpropionaldoxime
| Enzyme Source | Substrate | Km (mM) | Specific Activity (U/mg) | Reference |
|---|---|---|---|---|
| Bacillus sp. OxB-1 | (E/Z)-2-phenylpropionaldoxime | 1.70 - 11.9 | 0.57 - 18.1 | semanticscholar.org |
| Bradyrhizobium sp. LTSPM299 | (E/Z)-2-phenylpropionaldoxime | Not specified | Active | nih.gov |
| Fusarium graminearum | Phenylacetaldoxime | 2.0 | 24.8 | tandfonline.com |
| Rhodococcus sp. N-771 | Phenylacetaldoxime | 0.81 | 590 | pu-toyama.ac.jp |
Note: Data for multiple Oxds with (E/Z)-2-phenylpropionaldoxime are grouped as reported in the source.
Characterization of Enzymes Involved in Natural Aldoxime Transformations
The natural transformation of aldoximes is not limited to the dehydration reaction. Other important enzyme families, including oxime-reducing enzymes and transoximases, also play roles in the metabolism and biosynthesis of related compounds.
Investigation of Oxime-Reducing Enzymes and Transoximases
Oxime-Reducing Enzymes: The enzymatic reduction of the C=N bond of an oxime is a transformation that can yield corresponding amines or hydroxylamines. acs.org While no single defined enzyme was historically known for this specific reaction, recent studies have identified promiscuous activities in known enzyme classes. acs.org Ene-reductases (ERs), typically known for reducing activated carbon-carbon double bonds, have been found to reduce the oxime moiety. acs.org This reduction can lead to an intermediate amino group, which can then undergo further reactions. acs.org
Another class of enzymes, the amidoxime (B1450833) reducing components (ARCs), are molybdenum-dependent enzymes capable of reducing N-hydroxylated compounds. nih.gov In Arabidopsis thaliana, two ARC proteins (ARC1 and ARC2) were characterized. Both enzymes were able to reduce N-hydroxylated compounds, accepting electrons from NADH via a cytochrome b5 reductase and cytochrome b5 system. nih.gov While their primary physiological roles in higher plants remain under investigation, their capacity to reduce such compounds highlights a potential pathway for oxime metabolism distinct from dehydration. nih.gov
Transoximases: Transoximases catalyze a transoximation reaction, which involves the transfer of an oxime functional group from one molecule to a carbonyl compound, thereby synthesizing a new oxime and a new carbonyl compound. rsc.orgrsc.org This process is inspired by biosynthetic pathways observed in nature, such as in the pupae of silkworms, where transoximase activity was first reported by Yamafuji in 1953. rsc.orgkyushu-u.ac.jp These enzymes were shown to act on substrates including simple aldoximes, ketoximes, and sugar oximes. kyushu-u.ac.jp
Research into chemical catalysis inspired by these enzymes has led to the development of Brønsted acid-catalyzed transoximation reactions that proceed under mild conditions without the need for hydroxylamine (B1172632) salts. rsc.orgrsc.org Mechanistic studies suggest that this reaction proceeds through the in-situ generation of hydroxylamine from the successive hydrolysis of the oxime donor. rsc.org The discovery and study of transoximases and their biomimetic chemical counterparts provide an alternative pathway for the synthesis and interconversion of oximes in biological and chemical systems. rsc.orgkyushu-u.ac.jp
Mechanistic Studies of Z 2 Phenylpropionaldoxime Transformations
Elucidation of Enzymatic Dehydration Mechanisms (e.g., Aldoxime Dehydratases)
Aldoxime dehydratases (Oxd) are a unique class of heme-containing enzymes that catalyze the dehydration of aldoximes to their corresponding nitriles. organic-chemistry.orgillinois.edu Unlike many heme enzymes that utilize mediators like H₂O₂ or O₂, aldoxime dehydratases are notable for the direct interaction between the organic substrate and the heme iron, which acts as the active center for the dehydration reaction. illinois.eduwikipedia.orgorganic-chemistry.org
The catalytic activity of aldoxime dehydratases is critically dependent on the oxidation state of the heme iron. organic-chemistry.orgmasterorganicchemistry.com Extensive studies have shown that the ferrous (Fe²⁺) state is the catalytically active form, while the ferric (Fe³⁺) state is inactive. organic-chemistry.orgmasterorganicchemistry.com This difference in activity is governed by a redox-dependent change in how the aldoxime substrate coordinates with the heme iron within the enzyme's active site. organic-chemistry.org
In the Active Ferrous (Fe²⁺) State: The substrate, z-2-phenylpropionaldoxime, binds directly to the ferrous heme iron via its nitrogen atom. organic-chemistry.orgmasterorganicchemistry.com This N-coordination is essential for catalysis to proceed. The ferrous heme facilitates the cleavage of the N–O bond by transferring an electron to the antibonding orbital of this bond. masterorganicchemistry.com
In the Inactive Ferric (Fe³⁺) State: Although the substrate can still bind to the ferric heme iron, it does so via its oxygen atom. organic-chemistry.org This O-coordination renders the enzyme inactive, as it does not position the N-O bond correctly for cleavage and creates a high energetic penalty for the necessary redox changes. masterorganicchemistry.com
This regulatory mechanism, where the heme's oxidation state controls the substrate's binding mode and thus the enzyme's activity, is a novel characteristic of aldoxime dehydratases. organic-chemistry.org The active site architecture, featuring key amino acid residues, plays a crucial role in maintaining the heme environment and orienting the substrate for efficient catalysis. organic-chemistry.orgchemistnotes.com
The proposed catalytic mechanism for aldoxime dehydratase involves a series of coordinated steps orchestrated by the heme cofactor and key active site residues. organic-chemistry.orgillinois.edumasterorganicchemistry.com
Substrate Binding: The aldoxime substrate enters the active site and coordinates to the ferrous (Fe²⁺) iron via its nitrogen atom. The hydroxyl group of the substrate is simultaneously stabilized by a hydrogen bond with a key residue, such as Ser219. illinois.educhemistnotes.com
N-O Bond Cleavage: The Fe²⁺ center donates an electron to the N-O bond of the aldoxime. This electron transfer initiates the cleavage of the weak N-O bond. Concurrently, a general acid catalyst, typically His320, protonates the leaving hydroxyl group, facilitating its departure as a water molecule. organic-chemistry.orgmasterorganicchemistry.com This step results in a transient Fe³⁺-nitrenium radical intermediate (Fe³⁺(R-CH=N•)). masterorganicchemistry.com
Proton Abstraction and Electron Return: The same His320 residue, now acting as a general base, abstracts the α-proton from the intermediate. masterorganicchemistry.com This proton abstraction is coupled with the return of an electron from the substrate moiety back to the iron center, regenerating the Fe²⁺ state. masterorganicchemistry.com
Product Release: The resulting nitrile product dissociates from the active site, leaving the enzyme ready for the next catalytic cycle.
The entire process is a sophisticated example of acid-base and redox catalysis, with computed energy barriers for the key steps being in agreement with experimental kinetic data. masterorganicchemistry.com
Aldoxime dehydratases exhibit remarkable stereoselectivity, enabling the kinetic resolution of racemic chiral aldoximes. This phenomenon is particularly relevant for substrates like 2-phenylpropionaldoxime, which possesses a chiral center. The enzyme's ability to distinguish between enantiomers is a kinetically controlled process, where one enantiomer reacts significantly faster than the other.
A unique aspect of this enzymatic process is its ability to differentiate not only between (R)- and (S)-enantiomers but also between their (E)- and (Z)-geometrical isomers. researchgate.net Research has demonstrated the unprecedented stereochemical phenomenon where the (E)- and (Z)-isomers of a racemic aldoxime are converted into opposite enantiomers of the chiral nitrile product by the same enzyme. researchgate.net
For example, in a reaction involving a chiral 2-arylpropionaldoxime:
The (E)-racemate may be preferentially dehydrated to yield the (S)-nitrile.
Conversely, the (Z)-racemate yields the (R)-nitrile. researchgate.net
This outcome is rationalized by molecular modeling, which shows that the different spatial arrangements of the substituents in the E- and Z-isomers lead to distinct binding orientations within the enzyme's chiral active site. researchgate.net The enzyme's cavity accommodates one enantiomer of the E-isomer and the opposite enantiomer of the Z-isomer in an orientation that is productive for catalysis, leading to the observed kinetic resolution and formation of enantiocomplementary products.
Non-Enzymatic Reaction Mechanisms and Kinetic Investigations
Beyond enzymatic catalysis, this compound can undergo transformations through conventional organic reactions, most notably the Beckmann rearrangement. This reaction converts aldoximes to nitriles or amides, typically under acidic conditions. masterorganicchemistry.comchemistnotes.com
The central mechanistic feature of the Beckmann rearrangement is the transformation of the oxime's hydroxyl group into a good leaving group, followed by a molecular rearrangement. organic-chemistry.orgmasterorganicchemistry.com
The generally accepted mechanism proceeds through the following key steps and intermediates:
Activation of the Hydroxyl Group: The reaction is initiated by an acid catalyst (e.g., H₂SO₄, PCl₅, TsCl) which protonates or esterifies the oxime's hydroxyl group, converting it into a better leaving group (e.g., -OH₂⁺, -OTs). wikipedia.orgchemistnotes.com
Rearrangement and Formation of a Nitrilium Ion: The group positioned anti-periplanar to the leaving group on the nitrogen atom migrates from the carbon to the nitrogen. illinois.eduwikipedia.org This migration occurs concurrently with the expulsion of the leaving group (e.g., H₂O), leading to the formation of a key intermediate: a nitrilium ion (R-C≡N⁺-R'). organic-chemistry.orgchemistnotes.com For an aldoxime like this compound, the migrating group is a hydrogen atom, which leads to a protonated nitrile.
Product Formation: For aldoximes, the intermediate nitrilium cation is typically quenched by deprotonation to yield the final nitrile product. wikipedia.orgmasterorganicchemistry.com In some cases, attack by water can lead to the formation of a primary amide after tautomerization. chemistnotes.com
A competing reaction pathway, known as the Beckmann fragmentation, can occur if the migrating group is a carbocation-stabilizing group (e.g., a quaternary carbon). This results in the formation of a nitrile and a separate carbocation. wikipedia.orgchemistnotes.com
The outcome of non-enzymatic reactions of this compound is governed by several factors that influence reaction selectivity and stereochemistry.
Stereospecificity: The Beckmann rearrangement is highly stereospecific. The migration of the group anti to the leaving group is a foundational principle of the reaction. illinois.eduwikipedia.org Therefore, the geometry of the starting oxime ((E) or (Z)) dictates the reaction's feasibility and outcome. Since this compound has the phenylmethyl group and the hydrogen atom as the two substituents on the oxime carbon, the rearrangement to the nitrile involves the migration of the hydrogen atom, which must be positioned anti to the leaving group.
Catalyst and Reagent Choice: The choice of acid or activating agent can significantly influence reaction efficiency and selectivity between rearrangement and fragmentation. Strong protic acids like sulfuric acid are common, but milder reagents such as cyanuric chloride in DMF have been developed to effect the rearrangement under ambient conditions, which can be beneficial for sensitive substrates. organic-chemistry.orgwikipedia.org
Substrate Structure: The electronic and steric properties of the substituents on the oxime determine the migratory aptitude and can influence the propensity for fragmentation over rearrangement. For 2-phenylpropionaldoxime, the primary competition is the simple dehydration to the nitrile.
By carefully controlling these factors, synthetic pathways can be directed to selectively produce the desired 2-phenylpropionitrile from its corresponding z-aldoxime precursor.
Advanced Analytical Characterization of Z 2 Phenylpropionaldoxime
Chromatographic Techniques for Separation, Isolation, and Quantification
Chromatographic methods are fundamental in the analysis of Z-2-Phenylpropionaldoxime, enabling the separation of the Z-isomer from its E-isomer and other related compounds. The development and optimization of these techniques are critical for achieving accurate and reliable results.
The development of robust GC and LC methods is essential for the routine analysis of this compound.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like 2-phenylpropionaldoxime. measurlabs.com Method development often involves the selection of an appropriate capillary column and the optimization of temperature programs. For arylalkyl compounds, a common choice is a column coated with a polar stationary phase like polyethylene (B3416737) glycol (PEG). tandfonline.com An optimized temperature program might involve holding the oven at an initial temperature (e.g., 140°C) for a few minutes, followed by a ramp to a higher temperature (e.g., 215°C) to ensure the elution of all components. tandfonline.com The carrier gas is typically an inert gas such as nitrogen, helium, or argon. libretexts.org The choice of detector, often a flame ionization detector (FID) or a mass spectrometer (MS), depends on the required sensitivity and selectivity. For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the analyte. libretexts.org
Liquid Chromatography (LC): LC provides a versatile alternative, particularly when dealing with less volatile or thermally labile compounds. chromatographytoday.com Method development in LC involves selecting a suitable column, mobile phase, and detector. Reversed-phase chromatography is a common mode used for separating organic molecules. chromatographytoday.com The choice of the stationary phase and the composition of the mobile phase (often a mixture of water and an organic modifier like methanol (B129727) or acetonitrile) are critical for achieving the desired separation. uv.es The elution strength of the mobile phase can be adjusted to control the retention time of the analytes. uv.es
A study on the enzymatic synthesis of nitriles utilized Gas-Liquid Chromatography (GLC) for the analysis of arylalkyl compounds, including E/Z-2-phenylpropionaldoxime. tandfonline.com The conditions involved a 15% PEG 20M on 60/80 mesh Uniport B column, with nitrogen as the carrier gas and a flame ionization detector. tandfonline.com The temperature program was set from 140°C to 215°C. tandfonline.com
Here is an interactive data table summarizing typical GC parameters for the analysis of related arylalkyl aldoximes:
| Parameter | Value | Reference |
| Column | 15% PEG 20M on 60/80 mesh Uniport B (3 mm x 1 m) | tandfonline.com |
| Carrier Gas | N₂ at 55 ml/min | tandfonline.com |
| Injection Port Temperature | 230°C | tandfonline.com |
| Oven Temperature Program | 140°C (6 min) to 215°C (10 min) at 10°C/min | tandfonline.com |
| Detector | Flame Ionization Detector (FID) | tandfonline.com |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers and the assessment of purity due to its high resolution and sensitivity. researchgate.net The separation of geometric isomers like the Z and E forms of 2-phenylpropionaldoxime can be challenging due to their similar physical and chemical properties. mtc-usa.com
The key to successful isomer separation in HPLC lies in the selection of the appropriate stationary phase and mobile phase. shodex.com For positional isomers, such as those with substituents on an aromatic ring, a phenyl-based column can be effective. mtc-usa.comwelch-us.com For E/Z isomers, columns that can differentiate based on the shape of the molecule, such as those with cholesterol-based stationary phases, can be advantageous. mtc-usa.com The choice between normal-phase and reversed-phase chromatography also plays a crucial role. chromatographytoday.com In some cases, specialized chiral columns may be necessary if the isomers are enantiomers. researchgate.net
Purity assessment by HPLC involves quantifying the main peak corresponding to this compound relative to any impurity peaks. The high sensitivity of modern HPLC detectors, such as UV-Vis or mass spectrometers, allows for the detection of even trace impurities. nih.gov
A study on the separation of various isomers suggests that for E/Z isomers, a column that can differentiate based on shape, such as a Cogent UDC-Cholesterol™ column, could be effective. mtc-usa.com Another approach for separating constitutional isomers involves using columns with different ligand densities or embedded polar groups. chromforum.org
The following table outlines potential HPLC column types for isomer separation:
| Isomer Type | Recommended Column Type | Principle of Separation | Reference |
| Positional Isomers | Phenyl Hydride™ | π-π interactions | mtc-usa.com |
| E/Z Isomers | UDC-Cholesterol™ | Shape selectivity | mtc-usa.com |
| General Isomers | Diamond Hydride™ | Polarity | mtc-usa.com |
| Constitutional Isomers | Atlantis T3 (low ligand density) | Differences in interaction with the stationary phase | chromforum.org |
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and stereochemistry of organic compounds. organicchemistrydata.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of a proton is influenced by the electronic environment. ucl.ac.uk For this compound, one would expect to see signals corresponding to the aromatic protons, the methine proton, the methyl protons, and the hydroxyl proton of the oxime group. The relative positions and splitting patterns of these signals can help to confirm the Z-configuration. For instance, the chemical shift of the protons on the carbon adjacent to the C=N bond can be influenced by the orientation of the hydroxyl group. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. oregonstate.edu The chemical shift of the carbon atom in the C=N bond is particularly diagnostic and can differ between the Z and E isomers. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. pearson.com
A general overview of expected ¹³C NMR chemical shifts for relevant functional groups is presented below:
| Functional Group | Typical ¹³C Chemical Shift Range (ppm) | Reference |
| Aromatic C-H | 125-170 | oregonstate.edu |
| Alkene C=C | 120-160 | oregonstate.edu |
| sp³ C-H | 10-50 | oregonstate.edu |
| C=N (in oximes) | ~150-160 | Inferred from general knowledge |
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chromatographyonline.com
Molecular Weight Determination: In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the exact molecular weight of the compound. For this compound (C₉H₁₁NO), the expected molecular weight is approximately 149.19 g/mol .
Fragmentation Pattern Analysis: The molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. libretexts.org The pattern of these fragment ions is unique to the structure of the molecule and can be used for its identification. libretexts.org Common fragmentation pathways for compounds containing aromatic rings and functional groups can be predicted. For example, the loss of a methyl group (CH₃, 15 Da) or a hydroxyl group (OH, 17 Da) might be observed. The benzylic position is often a site of cleavage due to the stability of the resulting carbocation. youtube.com
Tandem MS (MS/MS): In tandem mass spectrometry, a specific ion (often the molecular ion) is selected and then fragmented further. This provides more detailed structural information and can be particularly useful for distinguishing between isomers that might produce similar initial fragmentation patterns. nih.gov
While a specific mass spectrum for this compound was not found, general fragmentation patterns for related structures can be considered. For instance, aromatic compounds often show a strong molecular ion peak due to the stability of the ring system. libretexts.org
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.cz It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. vscht.cz
For this compound, characteristic IR absorption bands would be expected for the following functional groups:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in the oxime. libretexts.org
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) indicate the presence of C-H bonds on the phenyl ring. libretexts.org
Aliphatic C-H Stretch: Absorptions in the range of 2850-2960 cm⁻¹ are due to the C-H bonds of the propyl side chain. libretexts.org
C=N Stretch: The carbon-nitrogen double bond of the oxime typically shows an absorption in the region of 1620-1690 cm⁻¹. This peak can sometimes be weak.
C=C Stretch: The carbon-carbon double bonds within the aromatic ring give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org
The IR spectrum can provide strong evidence for the presence of these key functional groups, thereby confirming the general structure of the molecule.
The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| O-H (oxime) | 3200-3600 (broad) | libretexts.org |
| Aromatic C-H | 3010-3100 | libretexts.org |
| Aliphatic C-H | 2850-2960 | libretexts.org |
| C=N (oxime) | 1620-1690 | General IR knowledge |
| Aromatic C=C | 1450-1600 | libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides valuable information about the conjugated systems and functional groups present in the molecule.
The UV-Vis spectrum of this compound is characterized by the presence of a phenyl group and an oxime group (C=N-OH), both of which act as chromophores. The primary electronic transitions observed are π → π* and n → π. The π → π transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons in the π-orbitals of the aromatic ring and the C=N double bond. The n → π* transitions are of lower intensity and result from the excitation of non-bonding electrons, specifically from the lone pairs on the nitrogen and oxygen atoms of the oxime group, to an anti-bonding π* orbital.
The presence of the phenyl ring in conjugation with the oxime moiety influences the position of the absorption maxima (λmax). Conjugation generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition compared to non-conjugated systems. For aromatic oximes like acetophenone (B1666503) oxime, which is structurally similar to this compound, characteristic absorption bands are observed in the UV region. nist.gov
Detailed research findings for analogous aromatic oximes show distinct absorption bands. For instance, studies on hydroxy oximes reveal that the electronic transitions are sensitive to the solvent environment and the pH of the solution. columbia.edu Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting the excitation energies and oscillator strengths of the electronic transitions, aiding in the precise assignment of the observed spectral bands. dergipark.org.tryoutube.comresearchgate.net
Table 1: Representative UV-Vis Absorption Data for Aromatic Oximes
| Compound Class | Transition | Typical λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) |
| Phenyl Aldoximes | π → π | 240 - 260 | High ( > 10,000) |
| n → π | 280 - 300 | Low ( < 1,000) | |
| Conjugated Oximes | π → π | 220 - 280 | High |
| n → π | > 300 | Low |
This table presents typical data for compounds structurally related to this compound and is for illustrative purposes.
Advanced Raman Spectroscopy for Vibrational Fingerprinting and Structural Dynamics
Advanced Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" for its structural identification. This method is based on the inelastic scattering of monochromatic light. When photons interact with a molecule, they can be scattered with a change in energy that corresponds to the energy of the molecule's vibrational modes.
Studies on related aromatic oximes, such as o-nitrobenzaldehyde oxime and m-nitrobenzaldehyde oxime, have utilized Fourier Transform (FT)-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to assign the observed vibrational frequencies. elixirpublishers.comniscpr.res.inresearchgate.net These studies provide a strong basis for interpreting the Raman spectrum of this compound. The C=N stretching vibration in aromatic oximes is typically observed in the range of 1600-1650 cm⁻¹. researchgate.net The N-O stretching frequency is generally found at lower wavenumbers. The phenyl ring vibrations, including the prominent ring breathing mode, are also key features in the spectrum. wiley.com
Polarized Raman spectroscopy can provide further insights into the symmetry of the vibrational modes, which is particularly useful for studying oriented samples or for distinguishing between overlapping bands. nih.gov The analysis of Raman band parameters, such as position, width, and intensity, allows for the characterization of molecular structure and intermolecular interactions. s-a-s.org
Table 2: Characteristic Raman Bands for Aromatic Aldoximes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the propyl group. |
| C=N Stretch | 1600 - 1650 | Stretching of the carbon-nitrogen double bond in the oxime. |
| Phenyl Ring C=C Stretch | 1400 - 1600 | In-plane stretching vibrations of the aromatic ring. scialert.net |
| N-O Stretch | 900 - 1000 | Stretching of the nitrogen-oxygen single bond in the oxime. |
| Phenyl Ring Breathing | ~1000 | Symmetric radial expansion and contraction of the phenyl ring. mdpi.com |
This table presents typical data for compounds structurally related to this compound and is for illustrative purposes.
Applications of Isotopic Labeling Studies (e.g., ¹⁵N-Isotopic Labelling) in Mechanistic and Metabolic Research
Isotopic labeling is a powerful technique used to trace the fate of atoms or molecules through chemical reactions or metabolic pathways. By replacing an atom with its heavier, stable isotope, such as replacing ¹⁴N with ¹⁵N, researchers can follow the labeled compound using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org
In the context of this compound, ¹⁵N-isotopic labeling of the oxime nitrogen would be invaluable for elucidating reaction mechanisms and understanding its metabolic fate.
Mechanistic Research: ¹⁵N-labeling has been instrumental in studying the mechanisms of reactions involving oximes. For example, solid-state ¹⁵N NMR spectroscopy has been used to investigate the Beckmann rearrangement of ¹⁵N-labeled cyclohexanone (B45756) oxime and acetophenone oxime on zeolite catalysts. researchgate.netresearchgate.net These studies allowed for the direct observation of key intermediates, such as nitrilium ions, providing concrete evidence for the proposed reaction mechanism. Similarly, in the olefination of oximes mediated by ruthenium alkylidenes, ¹⁵N-labeling confirmed that the oxime nitrogen is incorporated into the ruthenium nitride intermediate. acs.org For this compound, ¹⁵N-labeling could be used to study its rearrangement reactions, hydrolysis, or its role as a ligand in organometallic chemistry, by unambiguously identifying the nitrogen-containing products and intermediates. mdpi.com
Metabolic Research: Stable isotope labeling is a cornerstone of modern metabolomics, enabling the tracing of metabolic pathways and the quantification of metabolite fluxes. columbia.edus-a-s.org The metabolism of xenobiotics, such as this compound, can be investigated by administering the ¹⁵N-labeled compound to a biological system (e.g., cell cultures, animal models). The metabolites can then be identified and quantified by analyzing biological samples (e.g., urine, plasma) using LC-MS or NMR. This approach helps in identifying the enzymes responsible for the metabolism and the structure of the resulting metabolites. nih.gov For instance, studies on the metabolism of aromatic amino acids have utilized ¹⁵N-labeled precursors to determine rates of synthesis and catabolism. scholaris.ca A similar strategy with ¹⁵N-labeled this compound would allow for the definitive tracking of its biotransformation products, distinguishing them from endogenous nitrogen-containing compounds.
The use of ¹⁵N-labeled internal standards is also crucial for the accurate quantification of the parent compound and its metabolites in complex biological matrices, overcoming issues like ion suppression in mass spectrometry. columbia.edu
Theoretical and Computational Studies of Z 2 Phenylpropionaldoxime
Quantum Chemical Calculations for Electronic Structure and Reactivity
Detailed quantum chemical calculations, including electronic structure analysis and prediction of spectroscopic properties specifically for isolated Z-2-phenylpropionaldoxime, are not prominently featured in current research literature. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine molecular orbital energies, electron density distribution, and predict UV-Vis absorption spectra. While these methods are standard in computational chemistry, their specific application to this compound has not been published.
Electronic Structure Analysis and Molecular Orbital Theory
A specific molecular orbital analysis for this compound, which would describe the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is not available. This type of analysis is crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.
Prediction of Spectroscopic Properties (e.g., Absorption, Emission)
There are no published theoretical predictions for the spectroscopic properties of this compound. Such predictions, typically derived from Time-Dependent DFT (TD-DFT) calculations, would provide valuable information on the molecule's expected absorption and emission wavelengths, contributing to its analytical characterization.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Computational studies using molecular dynamics have been applied to understand the behavior of this compound, primarily in the context of its interaction with enzymes.
Dynamic Conformational Analysis of this compound
A dedicated conformational analysis of the isolated this compound molecule using molecular dynamics simulations is not found in the literature. Such a study would reveal the molecule's preferred shapes (conformers) and the energy barriers between them in different environments.
Modeling of Enzyme-Substrate Interactions and Binding Dynamics
The interaction of this compound with aldoxime dehydratases is the most extensively studied area computationally. Aldoxime dehydratases are heme-containing enzymes that catalyze the dehydration of aldoximes to nitriles. Molecular modeling, particularly docking studies, has been employed to understand the unique stereoselectivity of these enzymes.
Researchers have used docking simulations to rationalize why the (E)- and (Z)-isomers of 2-phenylpropionaldoxime are converted into opposite enantiomers of the resulting chiral nitrile by the same enzyme. nih.gov These models provide insight into the binding orientation of the substrate within the enzyme's active site. For example, in silico mutations combined with docking studies have successfully predicted how changes in the active site's amino acid residues would alter the enantioselectivity of the reaction. nih.gov One study noted that aldoxime dehydratase from Bacillus sp. OxB-1 acts on E/Z-2-phenylpropionaldoxime. researchgate.netrsc.org Similarly, an aldoxime dehydratase from Bradyrhizobium sp. (OxdBr1) was also found to accept E/Z-2-phenylpropionaldoxime as a substrate. researchgate.netresearchgate.net
These computational models are crucial for the rational design of enzyme mutants with improved or altered catalytic properties for synthetic applications.
Mechanistic Modeling of this compound Transformations
Mechanistic modeling for this compound has focused exclusively on its enzymatic dehydration. Quantum mechanics/molecular mechanics (QM/MM) calculations have been performed on related aliphatic aldoximes to elucidate the catalytic mechanism of aldoxime dehydratase. nih.govacs.org
These studies propose a detailed catalytic cycle:
The aldoxime substrate binds directly to the ferrous heme iron in the enzyme's active site. pnas.org
A key histidine residue (e.g., His320) in the active site acts as a general acid-base catalyst. nih.govpnas.org It facilitates the elimination of the hydroxyl group by donating a proton. nih.govebi.ac.uk This step is often the rate-limiting step of the reaction. nih.gov
This process involves the formation of an intermediate where the heme iron is oxidized to a ferric state. nih.gov
The substrate then rotates, and the same histidine residue acts as a base to deprotonate the substrate's β-hydrogen, leading to the formation of the nitrile product and regeneration of the enzyme's active site. nih.gov
Key residues, such as serine (e.g., S219) and arginine (e.g., R178), are also identified as playing crucial roles in stabilizing the substrate and the catalytic histidine residue through hydrogen bonding networks. pnas.org While these mechanistic studies were not performed directly on this compound, the proposed mechanism is considered general for the dehydration of aldoximes by this class of enzymes.
Development and Application of Computational Tools and Software for Oxime Research
A variety of computational tools and software packages are employed in the theoretical investigation of oximes like this compound. These tools enable the complex calculations required for QM/MM simulations, geometry optimizations, and energy calculations.
Gaussian: A widely used quantum chemistry software package for performing DFT and other high-level electronic structure calculations. It is often used for the QM part of QM/MM calculations and for studying reaction mechanisms and transition states.
Amber: A suite of biomolecular simulation programs, particularly well-suited for molecular dynamics simulations of proteins and nucleic acids. It is frequently used for the MM part of QM/MM simulations.
MOE (Molecular Operating Environment): A comprehensive software platform for drug discovery, which includes tools for molecular modeling, simulation, and protein structure analysis. It has been used for docking studies and rational protein design involving oxime substrates. wikipedia.org
TeraChem: A quantum chemistry software package designed for running QM/MM simulations, particularly on graphical processing units (GPUs), which can significantly accelerate the calculations.
NBO (Natural Bond Orbital) Analysis: A method used to analyze the electronic structure of molecules, providing insights into bonding and orbital interactions. It can be coupled with QM/MM simulations to study electronic transitions along a reaction coordinate.
Table 2: Computational Software in Oxime Research
| Software | Primary Application | Relevance to this compound Research |
|---|---|---|
| Gaussian | Quantum Mechanics (DFT, etc.) | Calculating electronic structure and energies of reactants, products, and transition states. |
| Amber | Molecular Mechanics (MD) | Simulating the dynamics of the enzyme and solvent environment in QM/MM studies. |
| MOE | Molecular Modeling and Docking | Predicting substrate binding modes and guiding rational enzyme engineering. wikipedia.org |
| TeraChem | GPU-accelerated QM/MM | Performing computationally intensive QM/MM simulations of enzymatic reactions. |
Q & A
Basic: What are the standard protocols for synthesizing Z-2-Phenylpropionaldoxime, and how can purity be verified?
This compound is typically synthesized via the reaction of 2-phenylpropionaldehyde with hydroxylamine under controlled pH and temperature. The classical method involves aqueous conditions with hydroxylamine hydrochloride and sodium acetate buffer, yielding moderate efficiency (~60–70%). Purity verification requires a combination of chromatographic (e.g., HPLC or GC) and spectroscopic methods (e.g., -NMR for oxime proton identification at δ 8–9 ppm). For new compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory to confirm molecular identity .
Advanced: How can enzymatic synthesis methods improve stereoselectivity in this compound production?
Enzymatic approaches using oxime dehydratases (Oxds) enable stereoselective dehydration of aldoximes to nitriles. For this compound, enzymes like Rhodococcus sp. Oxd can achieve >90% enantiomeric excess (ee) by selectively catalyzing the dehydration of the Z-isomer. Key parameters include pH (6.5–7.5), temperature (30–40°C), and substrate concentration (≤100 mM). Methodological optimization involves kinetic studies to determine and , coupled with circular dichroism (CD) spectroscopy to monitor stereochemical outcomes .
Basic: What analytical techniques are critical for characterizing this compound’s stability under varying conditions?
Stability studies require thermogravimetric analysis (TGA) to assess decomposition at elevated temperatures (>150°C) and UV-Vis spectroscopy to monitor degradation under acidic/alkaline conditions. For example, exposure to 1M HCl induces rapid hydrolysis, detectable via loss of the oxime IR stretch (~1640 cm). Long-term storage recommendations (e.g., inert atmosphere, −20°C) should be validated through accelerated stability testing using Arrhenius kinetics .
Advanced: How can researchers resolve contradictions in reported yields for this compound dehydration reactions?
Discrepancies in yield (e.g., 50–85% in nitrile formation) often stem from variations in reaction conditions. A systematic approach includes:
- Controlled experiments : Compare dehydration efficiency using identical catalysts (e.g., Burgess reagent vs. enzymatic methods) under standardized conditions.
- By-product analysis : Employ GC-MS to identify intermediates (e.g., imines or ketones) that compete with nitrile formation.
- Kinetic profiling : Use in-situ FTIR to track reaction progress and optimize time-temperature parameters .
Basic: What are the primary applications of this compound in organic synthesis?
This compound serves as a precursor for nitriles (via dehydration) and as a ligand in metal-catalyzed reactions. For example, its coordination with palladium(II) enhances catalytic activity in cross-coupling reactions. Methodological guidance includes stoichiometric ratios (1:1 Pd:oxime) and solvent selection (e.g., DMF for solubility) .
Advanced: What mechanistic insights explain the regioselectivity of this compound in cycloaddition reactions?
The Z-configuration of the oxime group directs regioselectivity in [3+2] cycloadditions due to steric and electronic effects. Computational studies (DFT calculations) reveal that the Z-isomer’s geometry lowers the activation energy for nitrile oxide formation, favoring endo transition states. Experimental validation involves isotopic labeling (e.g., -NMR) to trace bond formation pathways .
Basic: How should researchers design experiments to reproduce literature results for this compound synthesis?
Reproducibility requires:
- Detailed protocols : Specify molar ratios (e.g., 1:1.2 aldehyde:hydroxylamine), solvent purity, and stirring rates.
- Validation steps : Compare intermediate values (TLC) and spectral data with published values.
- Error reporting : Document deviations (e.g., exotherm control during hydroxylamine addition) to troubleshoot failed replications .
Advanced: What ethical considerations apply when publishing this compound research?
Ethical rigor includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
